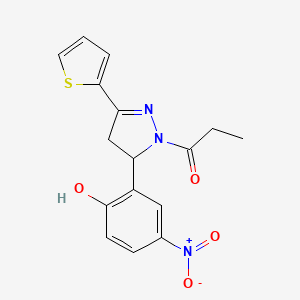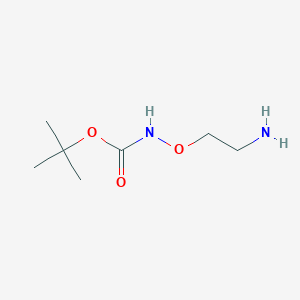
2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide" is a complex molecule that appears to be a derivative of purine, a fundamental structure for many biological molecules, including DNA and RNA. The molecule includes various functional groups such as acetamide, isopropyl, methyl, and a pyrazolyl ring, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of complex molecules related to the compound often involves multiple steps, including protection and deprotection of functional groups, as well as various substitution reactions. For instance, the synthesis of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose involves the preparation of a furanose acetonide derivative, mesylation, and subsequent inversion of configuration to yield various hexopyranosides . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to accommodate the unique structure of the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the second paper, involves hydrogen bonding and co-crystallization with other components, such as naphthalene-2,3-diol . The presence of hydrogen bonds, such as O–H⋯O=C, is crucial for the stability of the molecular structure and can influence the compound's physical properties and reactivity. The compound likely exhibits similar intermolecular interactions due to the presence of carbonyl and amide groups.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of substituents on the nitrogen and the adjacent carbon atoms. For example, the reaction described in the second paper involves acetylation of an amine function followed by co-crystallization with a diol . The compound , with its acetamide group and various substituents, may undergo similar reactions, such as acetylation or displacement reactions, depending on the reaction conditions and the presence of suitable reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. The presence of multiple functional groups, including acetamide, isopropyl, and methyl groups, as well as a pyrazolyl ring, suggests that the compound may exhibit a range of properties such as solubility in organic solvents, potential for hydrogen bonding, and reactivity towards nucleophiles or electrophiles. The exact properties would need to be determined experimentally, but the synthesis and structural analysis of related compounds provide valuable insights into what could be expected .
Scientific Research Applications
A2B Adenosine Receptor Antagonism
Research on compounds structurally similar to "2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide" has shown significant applications in studying A2B adenosine receptors. For instance, [3H]-MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, has demonstrated utility in pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004). This application is crucial for understanding the receptor's role in various physiological and pathological processes, including cardiovascular diseases and cancer.
Coordination Complexes and Antioxidant Activity
Another avenue of research involves the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives and their antioxidant activities. A study reported the synthesis of novel Co(II) and Cu(II) coordination complexes with significant antioxidant activity, highlighting the potential of these compounds in developing new antioxidant agents (Chkirate et al., 2019). This suggests that compounds with similar structural features may serve as valuable tools in antioxidant research and potentially in the development of therapies for diseases associated with oxidative stress.
properties
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-8(2)23-13-14(19-16(23)24-11(5)9(3)10(4)20-24)21(6)17(27)22(15(13)26)7-12(18)25/h8H,7H2,1-6H3,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVGETGEXPUOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-isopropyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)